molecular formula C13H26N2O2 B1628137 tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate CAS No. 254905-64-1

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B1628137
CAS No.: 254905-64-1
M. Wt: 242.36 g/mol
InChI Key: JGMMNOYMEULLTJ-NSHDSACASA-N
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Description

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H26N2O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its stability and reactivity, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is reacted with formaldehyde and dimethylamine to form the intermediate 3-((dimethylamino)methyl)piperidine.

    Carboxylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of tert-butyl chloroformate to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Properties

CAS No.

254905-64-1

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (3S)-3-[(dimethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

JGMMNOYMEULLTJ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN(C)C

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C

Origin of Product

United States

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